TACA

Overview

Description

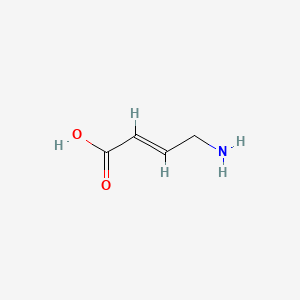

Trans-4-Aminocrotonic acid, commonly referred to as TACA, is a chemical compound with the molecular formula C4H7NO2. It is a potent agonist of gamma-aminobutyric acid (GABA) receptors, specifically GABAA and GABAC receptors. This compound also acts as a GABA uptake inhibitor and a substrate for GABA transaminase (GABA-T). This compound is of significant interest in neuropharmacology due to its effects on neuronal signaling and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 4-aminobut-2-enoic acid, also known as (E)-4-Amino-2-butenoic acid, is the human GABAc Rho1 receptor . This receptor is a type of ionotropic receptor and plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

4-Aminobut-2-enoic acid interacts with the GABAc Rho1 receptor, acting as an agonist . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. The activation of the GABAc Rho1 receptor results in the production of whole cell currents, which are essential for the transmission of signals in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Aminocrotonic acid typically involves the reaction of 7-aminocephalosporanic acid with 20-mercapto-4-methyl-5-carboxymethyl-1,3-thiazole in the presence of a base. The resulting solution is then added to less than one equivalent of an acid to initiate the precipitation of TACA from the solution .

Industrial Production Methods

Industrial production of trans-4-Aminocrotonic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystalline form of this compound is obtained through careful precipitation and purification steps .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Aminocrotonic acid undergoes various chemical reactions, including:

Oxidation: TACA can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Trans-4-Aminocrotonic acid has a wide range of scientific research applications:

Chemistry: TACA is used as a model compound to study GABA receptor interactions and to develop new GABAergic drugs.

Biology: It is employed in research on neuronal signaling and neurotransmitter systems.

Medicine: this compound has potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.

Comparison with Similar Compounds

Similar Compounds

Gamma-Aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the central nervous system.

Muscimol: A potent GABAA receptor agonist derived from the Amanita muscaria mushroom.

Baclofen: A GABAB receptor agonist used as a muscle relaxant and antispastic agent.

Uniqueness

Trans-4-Aminocrotonic acid is unique in its dual role as both a GABA receptor agonist and a GABA uptake inhibitor. This dual functionality allows it to modulate GABAergic signaling more comprehensively compared to other similar compounds. Additionally, its specific interaction with GABAC receptors distinguishes it from other GABAergic compounds that primarily target GABAA or GABAB receptors .

Biological Activity

Tumor-associated carbohydrate antigens (TACAs) are glycan structures expressed aberrantly on the surface of tumor cells. They play significant roles in tumor biology and immunology, influencing immune responses and cancer progression. This article delves into the biological activity of TACAs, examining their mechanisms of action, interactions with immune cells, and potential therapeutic applications.

TACAs are involved in several biological processes, particularly in the context of cancer:

- Immune Evasion : TACAs can inhibit immune responses, allowing tumor cells to evade detection by the immune system. For instance, sialic acid-containing TACAs interact with immune receptors such as Siglecs, which are known to dampen T cell activation and promote tumor growth .

- Modulation of Immune Surveillance : TACAs serve as targets for immune surveillance mechanisms. They can activate natural killer (NK) cells and other components of the innate immune system, leading to the destruction of tumor cells .

- Regulation of Cell Adhesion : TACAs influence cell adhesion through interactions with integrins and focal adhesion kinase (FAK), which are critical for cancer cell invasion and metastasis .

Interaction with Immune Cells

TACAs interact with various immune cells, including:

- Natural Killer (NK) Cells : Some TACAs can enhance NK cell activity, promoting the lysis of tumor cells without prior sensitization. Conversely, certain TACAs may inhibit NK cell function, highlighting a dual role in immune modulation .

- T Cells : Although T cells are less directly involved in the initial response to TACAs compared to antibodies and NK cells, they can be activated through glycan recognition pathways. This activation is crucial for developing long-term adaptive immunity against tumors .

Therapeutic Implications

The targeting of TACAs presents a promising avenue for cancer immunotherapy:

- Monoclonal Antibodies : Antibodies against specific TACAs can enhance anti-tumor immunity by marking cancer cells for destruction or blocking inhibitory signals that tumors exploit to evade immune responses .

- Vaccination Strategies : Vaccines designed to elicit strong antibody responses against TACAs have shown potential in preclinical models. These strategies aim to enhance the recognition of tumor cells by the immune system without damaging normal tissues .

Case Study 1: Immunotherapy Targeting TACAs

A study investigated the efficacy of a vaccine targeting sialylated TACAs in mice. The results demonstrated that vaccination led to a significant reduction in tumor size and improved survival rates compared to control groups. Notably, there was an increase in NK cell activity post-vaccination, indicating an enhanced immune response against tumors expressing these antigens .

Case Study 2: Clinical Trials on TACA-Targeting Antibodies

Recent clinical trials have focused on monoclonal antibodies that target specific TACAs. One trial reported a marked increase in patient survival rates when treated with an anti-TACA antibody compared to standard therapies. The study highlighted that these antibodies not only targeted tumor cells but also modulated the tumor microenvironment to favor anti-tumor immunity .

Table 1: Summary of this compound Types and Their Biological Activities

| This compound Type | Immune Interaction | Role in Cancer | Therapeutic Targeting |

|---|---|---|---|

| Sialylated Glycans | Inhibit T cell activation | Immune evasion | Monoclonal antibodies |

| Lewis Antigens | Activate NK cells | Tumor recognition | Vaccination strategies |

| Globo H | Target for antibody therapy | Tumor-specific antigen | Immunotherapy |

Table 2: Key Research Findings on this compound Activity

| Study Reference | Findings | Implications |

|---|---|---|

| PMC4515579 | TACAs modulate NK cell activity | Potential for enhancing immunotherapy |

| Alpha-gal Information | Vaccination enhances this compound responses without damage | Safe therapeutic strategies |

| JITC BMJ | Monoclonal antibodies improve survival rates | Effective targeting in clinical settings |

Properties

IUPAC Name |

(E)-4-aminobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKJUUQOYOHLTF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045648 | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-40-4, 38090-53-8 | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOCROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.